molecular formula C5H12N2O3S B1674966 L-Methionine sulfoximine CAS No. 15985-39-4

L-Methionine sulfoximine

Cat. No.: B1674966
CAS No.: 15985-39-4
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-DPVSGNNYSA-N
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Description

L-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its potent inhibitory effects on the enzyme glutamine synthetase, making it a valuable tool in biochemical research. This compound exists as two diastereomers, L-S-Methionine sulfoximine and L-R-Methionine sulfoximine, each with distinct biological activities .

Mechanism of Action

Target of Action

L-Methionine sulfoximine (MSO) primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

MSO acts as an irreversible inhibitor of glutamine synthetase . It is phosphorylated by the enzyme, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This interaction with its target leads to a decrease in the production of glutamate .

Biochemical Pathways

The inhibition of glutamine synthetase by MSO affects the glutamate-glutamine cycle , a crucial biochemical pathway in nitrogen metabolism . This cycle involves the conversion of glutamate to glutamine, which is then transported to other cells where it can be converted back to glutamate . By inhibiting glutamine synthetase, MSO disrupts this cycle, leading to a decrease in the production of glutamate .

Pharmacokinetics

It is known that mso is a small molecule that can be incorporated into natural polypeptides This suggests that it may have good bioavailability and can be distributed throughout the body

Result of Action

The primary result of MSO’s action is a decrease in the production of glutamate . Overproduction of glutamate can lead to excitotoxicity, which can cause cell death . Therefore, by inhibiting glutamate production, MSO can prevent excitotoxicity . This has been shown to increase the longevity of mice in a model of Lou Gehrig’s disease .

Action Environment

The action of MSO can be influenced by various environmental factors. For example, the presence of glutamine can affect the ability of MSO to inhibit glutamine synthetase Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of MSO

Biochemical Analysis

Biochemical Properties

L-Methionine sulfoximine interacts with the enzyme glutamine synthetase . This enzyme plays a key role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine . The inhibition of glutamine synthetase by this compound can impact various biochemical reactions, particularly those involving the metabolism of nitrogen .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the production of glutamate in the brain, thereby preventing excitotoxicity, a process that can lead to cell death . This property of this compound has been utilized in research models for diseases like Lou Gehrig’s disease .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with glutamine synthetase. This compound is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have protective effects against acute ammonia intoxication .

Metabolic Pathways

This compound is involved in the metabolic pathway of nitrogen, specifically in the process of glutamine synthesis . By inhibiting glutamine synthetase, this compound can significantly alter the flux of this pathway .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever glutamine synthetase is found within the cell. Given that glutamine synthetase is a cytosolic enzyme, it is reasonable to assume that this compound would also be found in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methionine sulfoximine can be synthesized through the oxidation of methionine. One common method involves reacting methionine with hydrogen peroxide in the presence of acetic acid or water to form methionine sulfoxide. This intermediate is then treated with a concentrated sulfuric acid-oleum mixture to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Methionine sulfoximine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoximine derivatives.

    Reduction: Although less common, reduction reactions can modify its sulfoximine group.

    Substitution: It can participate in substitution reactions, particularly at the sulfoximine nitrogen.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various sulfoximine derivatives.

    Substitution Products: Aryl-substituted sulfoximines.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936181
Record name L-Methionine sulfoximine
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-39-4, 21752-32-9, 21752-31-8
Record name L-Methionine-DL-sulfoximine
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Record name L-Methionine-S,R-sulfoximine
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Record name Methionine sulfoximine, (S)-
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Record name Methionine sulfoximine
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Record name L-Methionine sulfoximine
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Record name L-Methionine sulfoximine
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Record name METHIONINE SULFOXIMINE
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Record name METHIONINE SULFOXIMINE, (R)-
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Record name METHIONINE SULFOXIMINE, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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